3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Overview
Description
ZLD1039 is a potent, highly selective, and orally bioavailable inhibitor of enhancer of zeste homolog 2 (EZH2), a histone lysine methyltransferase. This compound has shown significant potential in inhibiting the enzymatic activity of both wild-type and mutant forms of EZH2, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZLD1039 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyridone-containing chemical scaffold, followed by various functional group modifications to achieve the desired potency and selectivity . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of ZLD1039 typically involves large-scale synthesis using batch or continuous flow processes. The reaction conditions are carefully controlled to maintain consistency and quality. Purification methods, such as crystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: ZLD1039 primarily undergoes inhibition reactions with the EZH2 enzyme. It does not participate in typical organic reactions like oxidation, reduction, or substitution under physiological conditions .
Common Reagents and Conditions: The compound is stable under standard laboratory conditions and does not require special reagents for its handling. It is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies .
Major Products Formed: The primary product of the interaction between ZLD1039 and EZH2 is the inhibition of the enzyme’s methyltransferase activity, leading to reduced trimethylation of histone H3 at lysine 27 (H3K27me3) .
Scientific Research Applications
ZLD1039 has been extensively studied for its potential in cancer therapy, particularly in breast cancer and melanoma. It has shown efficacy in inhibiting tumor growth and metastasis in preclinical models . Additionally, ZLD1039 has been investigated for its role in alleviating inflammation in acute kidney injury by modulating specific signaling pathways .
Mechanism of Action
ZLD1039 exerts its effects by selectively inhibiting the EZH2 enzyme, which is a component of the polycomb repressive complex 2 (PRC2). This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to changes in gene expression that suppress tumor growth and metastasis . The compound also modulates other signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds:
- GSK126: Another potent and selective EZH2 inhibitor with a similar mechanism of action .
- EPZ-6438 (Tazemetostat): A clinically approved EZH2 inhibitor used for the treatment of certain types of lymphoma .
- UNC1999: A dual inhibitor of EZH2 and EZH1, showing potential in preclinical studies .
Uniqueness of ZLD1039: ZLD1039 stands out due to its high selectivity and potency against both wild-type and mutant forms of EZH2. Its oral bioavailability and favorable pharmacokinetic properties make it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYCVHJDOWSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ZLD1039?
A1: ZLD1039 is a selective inhibitor of the enhancer of zeste homolog 2 (EZH2) enzyme. [, , ] This enzyme is involved in histone methylation, specifically the trimethylation of lysine 27 on histone H3 (H3K27me3), which is associated with gene silencing. [, , ] By inhibiting EZH2, ZLD1039 blocks H3K27 trimethylation and potentially reactivates the expression of tumor suppressor genes. [, , ]
Q2: What are the potential therapeutic applications of ZLD1039?
A2: Preclinical studies suggest that ZLD1039 exhibits anti-tumor activity. Research indicates that ZLD1039 suppresses tumor growth and pulmonary metastasis in melanoma cells both in vitro and in vivo. [] Additionally, ZLD1039 shows potent anti-tumor activity in breast cancer models. [, ] Furthermore, ZLD1039 demonstrates potential in alleviating inflammation in cisplatin-induced acute kidney injury, partially by enhancing the Raf kinase inhibitor protein (RKIP) and suppressing the NF-κB p65 pathway. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.